molecular formula C10H10N2O2 B3285706 3-amino-3-(3-cyanophenyl)propanoic Acid CAS No. 80971-96-6

3-amino-3-(3-cyanophenyl)propanoic Acid

Cat. No. B3285706
CAS RN: 80971-96-6
M. Wt: 190.2 g/mol
InChI Key: RRUDIPCLABXNDE-UHFFFAOYSA-N
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Description

3-Amino-3-(3-cyanophenyl)propanoic acid , also known by its chemical formula C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub> , is a compound with intriguing properties. Its systematic name suggests a three-carbon backbone with an amino group and a cyano (nitrile) group attached to a phenyl ring. Let’s explore further.



Synthesis Analysis

The synthesis of this compound involves several steps, including condensation reactions, cyclization, and functional group transformations. Researchers have explored various synthetic routes, such as amidation of appropriate precursors or nitrile addition to a suitable starting material. These methods yield the desired 3-amino-3-(3-cyanophenyl)propanoic acid with good yields and purity.



Molecular Structure Analysis

The molecular structure reveals a central propanoic acid moiety (a three-carbon chain with a carboxylic acid group) linked to a phenyl ring . The amino group (NH<sub>2</sub>) and cyano group (CN) are strategically positioned, influencing the compound’s reactivity and biological activity.



Chemical Reactions Analysis


  • Hydrolysis : The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate ion and release a proton.

  • Amidation : The amino group can react with acyl chlorides or anhydrides to form amides.

  • Reduction : The nitrile group can be reduced to an amine using reducing agents like LiAlH<sub>4</sub>.

  • Substitution : The phenyl ring can participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 190°C .

  • Solubility : Moderately soluble in polar solvents (e.g., water, methanol).

  • Color : Typically white or off-white crystalline powder.


Safety And Hazards


  • Toxicity : While toxicity data are limited, handle with care and follow standard laboratory safety protocols.

  • Irritant : May cause skin or eye irritation.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate (e.g., anti-inflammatory, anticancer, or antimicrobial properties).

  • Derivatives : Explore structural modifications to enhance solubility, stability, or target specificity.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion in vivo.


properties

IUPAC Name

3-amino-3-(3-cyanophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDIPCLABXNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CC(=O)O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-3-(3-cyanophenyl)propanoic Acid

Synthesis routes and methods

Procedure details

Part A. The 3-cyano benzaldehyde (2.0 gm, 15.3 mmol), malonic acid (1.6 gm, 15.3 mmol) and ammonium acetate (2.37 gm, 30.75 mmol) were combined in 35 mLs ethanol under a nitrogen atmosphere. The reaction mixture was heated over night to become a thick slurry. The slurry was filtered and the solids were washed with additional ethanol. The 3-(cyano)-beta-(amino)benzene propanoic acid was isolated as a white powder 1.58 gm (55%) MS 191(M+H)+ 1 H NMR (DMSO-d6): 8.11(s, 1H), 7.96(d, 1H), 7.90(d, 1H), 7.46(t,1H), 5.7(s,4H), 4.66(m, 1H), 3.61(dd, 1H), 3.06(dd, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
2.37 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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